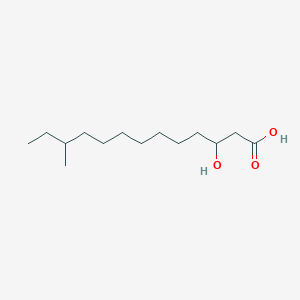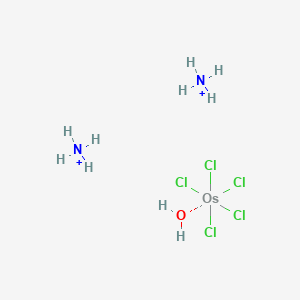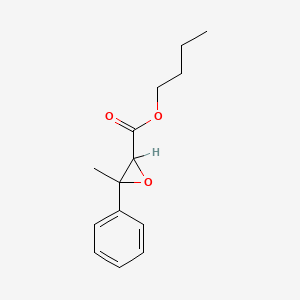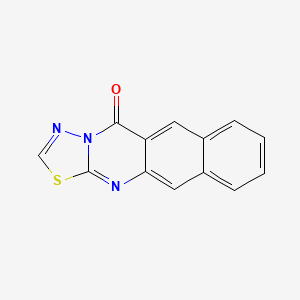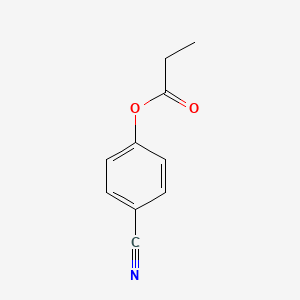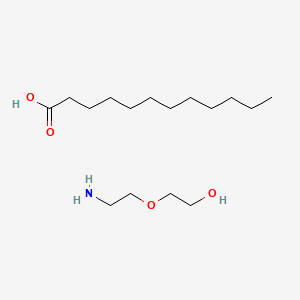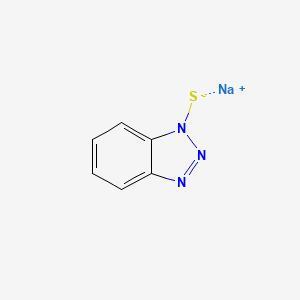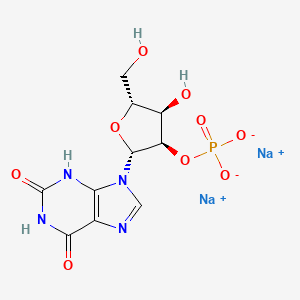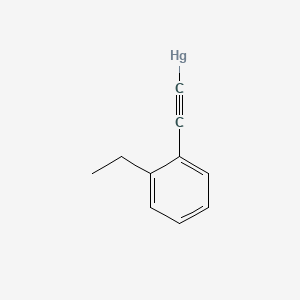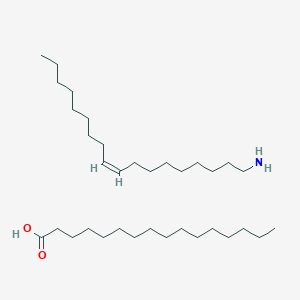
(Z)-Octadec-9-enylammonium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Octadec-9-enylammonium palmitate is a compound formed by the combination of an unsaturated fatty amine and a saturated fatty acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Octadec-9-enylammonium palmitate typically involves the reaction of (Z)-Octadec-9-enylamine with palmitic acid. The reaction is usually carried out in a solvent-free environment or in the presence of a suitable solvent such as ethanol or methanol. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are continuously fed and the product is continuously removed. The use of catalysts to speed up the reaction and improve yield is also common. The final product is typically purified through processes such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Octadec-9-enylammonium palmitate can undergo various chemical reactions, including:
Oxidation: The unsaturated part of the molecule can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reaction.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated amines and alkanes.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
(Z)-Octadec-9-enylammonium palmitate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of (Z)-Octadec-9-enylammonium palmitate involves its interaction with cell membranes and proteins. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. It can also interact with proteins, potentially affecting their function and activity. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearic acid: Another saturated fatty acid with similar properties but different chain length.
Oleic acid: An unsaturated fatty acid with a similar structure but different functional groups.
Cetyl palmitate: A compound with similar applications in cosmetics and personal care products.
Uniqueness
(Z)-Octadec-9-enylammonium palmitate is unique due to its combination of an unsaturated fatty amine and a saturated fatty acid, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
93777-49-2 |
|---|---|
Formule moléculaire |
C34H69NO2 |
Poids moléculaire |
523.9 g/mol |
Nom IUPAC |
hexadecanoic acid;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C18H37N.C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-19H2,1H3;2-15H2,1H3,(H,17,18)/b10-9-; |
Clé InChI |
FWSDXEJESHCMOJ-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCCN |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


